molecular formula C8H18N2 B1393724 (R)-1-Methyl-3-piperidineethanamine CAS No. 1392745-53-7

(R)-1-Methyl-3-piperidineethanamine

Cat. No. B1393724
M. Wt: 142.24 g/mol
InChI Key: FTNBVIIKZHRBTK-MRVPVSSYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

1. Cannabinoid Receptor Research

The compound R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4- benzoxazin-yl]-(1-napthalenyl)methanone mesylate (WIN 55,212-2) and N-piperidino-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-3-pyrazo le-carboxamide (SR141716A) have been studied for their effects on guanosine-5'-O-(3-[35S]thio)triphosphate ([35S]GTPgammaS) binding to membranes isolated from human cannabinoid CB1 receptor-transfected cells. This research has implications for understanding cannabinoid receptor activity and potential therapeutic applications (Landsman et al., 1997).

2. Cancer Research

Studies on 3-(piperidin-4-ylmethoxy)pyridine containing compounds have shown them to be potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for certain cancers. These compounds have shown potential in increasing cellular H3K4 methylation and inhibiting the proliferation of leukemia and solid tumor cells, while having negligible effects on normal cells (Wu et al., 2016).

3. Neuropharmacology Research

Research on novel derivatives of 2-pyridinemethylamine as selective and potent agonists at 5-HT1A receptors, with implications for developing antidepressants and understanding receptor binding mechanisms, has been conducted. These derivatives include molecules structurally related to (R)-1-Methyl-3-piperidineethanamine (Vacher et al., 1999).

4. Anticoagulant Research

The synthesis and study of various stereoisomers of 4-methyl-1-[N2-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid have provided insights into the importance of stereo-structure in the inhibition of thrombin, a key enzyme in blood coagulation (Okamoto et al., 1981).

5. Material Science and Polymerization

Studies on aluminum methyl and chloride complexes bearing monoanionic aminephenolate ligands, including piperidine derivatives, have been conducted to understand their synthesis, characterization, and use in polymerizations, particularly in the ring-opening polymerization (ROP) of e-caprolactone (Ikpo et al., 2012).

6. Anti-Inflammatory and Immunomodulatory Research

The novel piperidine compound, 3-[(dodecylthiocarbonyl)methyl]glutarimide (DTCM-glutarimide), derived from the antibiotic 9-methylstreptimidone, has been studied for its anti-inflammatory activity and potential in suppressing graft rejection by inhibiting macrophage activation (Takeiri et al., 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-[(3R)-1-methylpiperidin-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNBVIIKZHRBTK-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273463
Record name 3-Piperidineethanamine, 1-methyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Methyl-3-piperidineethanamine

CAS RN

1392745-53-7
Record name 3-Piperidineethanamine, 1-methyl-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392745-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidineethanamine, 1-methyl-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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